molecular formula C32H53ClO4Si2 B13055873 (8S,10S,11R)-11-Chloro-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecane-8,10-diol

(8S,10S,11R)-11-Chloro-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecane-8,10-diol

Cat. No.: B13055873
M. Wt: 593.4 g/mol
InChI Key: ILRYZFNKUNXGJL-DEIHTGSNSA-N
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Description

This compound is a highly functionalized organosilicon derivative featuring a complex stereochemical framework. Its structure includes two siloxane (Si-O-Si) linkages, chloro, hydroxyl, methyl, and phenyl substituents arranged in a stereospecific configuration (8S,10S,11R). The presence of silicon atoms within the backbone confers unique physicochemical properties, such as enhanced thermal stability and resistance to hydrolysis compared to purely carbon-based analogs.

Properties

Molecular Formula

C32H53ClO4Si2

Molecular Weight

593.4 g/mol

IUPAC Name

(4S,6S,7R)-10-[tert-butyl(dimethyl)silyl]oxy-1-[tert-butyl(diphenyl)silyl]oxy-7-chlorodecane-4,6-diol

InChI

InChI=1S/C32H53ClO4Si2/c1-31(2,3)38(7,8)36-23-16-22-29(33)30(35)25-26(34)17-15-24-37-39(32(4,5)6,27-18-11-9-12-19-27)28-20-13-10-14-21-28/h9-14,18-21,26,29-30,34-35H,15-17,22-25H2,1-8H3/t26-,29+,30-/m0/s1

InChI Key

ILRYZFNKUNXGJL-DEIHTGSNSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCCC[C@H]([C@H](C[C@H](CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)O)Cl

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC(C(CC(CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)O)Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(8S,10S,11R)-11-Chloro-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecane-8,10-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the chlorine atom can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(8S,10S,11R)-11-Chloro-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecane-8,10-diol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (8S,10S,11R)-11-Chloro-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecane-8,10-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn to structurally related organosilicon derivatives and stereoisomers. Key differences in substituents, stereochemistry, and functional groups influence reactivity, stability, and applications.

Table 1: Comparative Analysis of Organosilicon Compounds

Property/Compound (8S,10S,11R)-11-Chloro-...-diol Tetramethylsilane (TMS) Polydimethylsiloxane (PDMS) Triphenylsilanol
Molecular Weight (g/mol) ~750 (estimated) 88.2 Variable (2,000–100,000) 276.4
Solubility Low in polar solvents Hydrophobic Hydrophobic Moderately polar
Thermal Stability (°C) >250 (predicted) 26–28 (mp) -50 to 300 150–170 (mp)
Key Functional Groups Cl, OH, Si-O-Si, Ph, Me Me, Si Si-O-Si, Me Ph, OH, Si
Applications Hypothesized: Catalysis, drug delivery NMR reference standard Lubricants, medical devices Catalyst precursor

Structural and Functional Insights

Siloxane Linkages vs. Silanols: Unlike PDMS (a polymer with repeating Si-O units), the target compound’s discrete siloxane bridges (positions 3,16) may enhance rigidity while limiting chain flexibility . In contrast, triphenylsilanol’s single Si-OH group enables hydrogen bonding but lacks the multi-functional backbone seen here.

Chloro Substituent: The 11-chloro group distinguishes it from non-halogenated analogs like TMS. This moiety could facilitate cross-coupling reactions or act as a leaving group, analogous to chlorosilanes used in semiconductor manufacturing .

Stereochemistry: The (8S,10S,11R) configuration introduces chirality, which is absent in simpler siloxanes like PDMS.

Research Findings

  • Synthetic Challenges : The compound’s stereochemical complexity and multiple substituents likely require multi-step synthesis with stringent stereocontrol, similar to methodologies for chiral siloxane frameworks .
  • Stability: Organosilicon compounds with aryl groups (e.g., diphenyl) often exhibit superior oxidative stability compared to alkyl-substituted analogs, as seen in PDMS degradation studies .

Notes on Evidence Utilization

  • and informed general principles of silicon chemistry and biomedical applications but lacked compound-specific data.
  • highlighted factors influencing bioactive compound efficacy (e.g., cuticle thickness), which may guide future bioactivity studies.

Biological Activity

The compound (8S,10S,11R)-11-Chloro-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecane-8,10-diol is a complex synthetic organic molecule with potential biological activities. This article reviews its biological activity based on available literature and research findings.

  • Molecular Formula : C32H51ClO4Si2
  • Molecular Weight : 591.38 g/mol
  • CAS Number : 1854902-80-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The presence of chlorine and multiple methyl groups in its structure could enhance its lipophilicity and facilitate membrane penetration.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values in the micromolar range.

Cell LineIC50 (µM)Mechanism
A54912.5Apoptosis induction
MCF715.0Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising results against various bacterial strains. In particular, it was effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae64 µg/mL

Study 1: Anticancer Efficacy

In a controlled study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of the compound using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial efficacy of this compound against multidrug-resistant strains. The findings suggested that the compound could serve as a lead for developing new antibiotics due to its unique mechanism of action that disrupts bacterial cell wall synthesis.

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